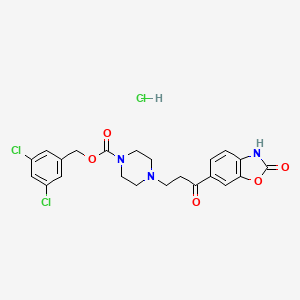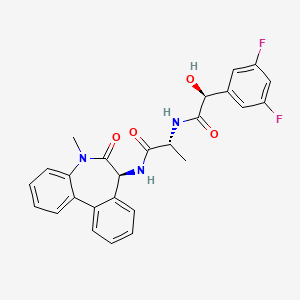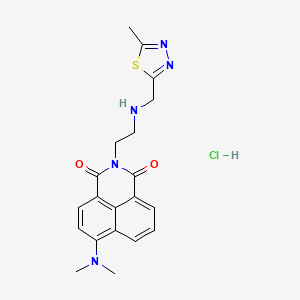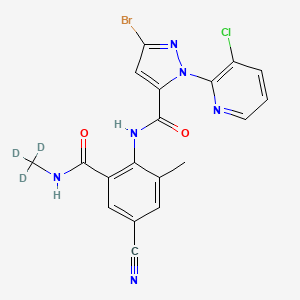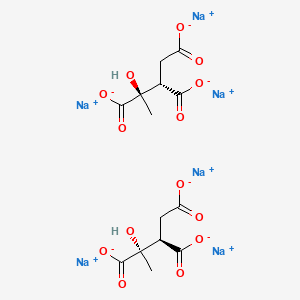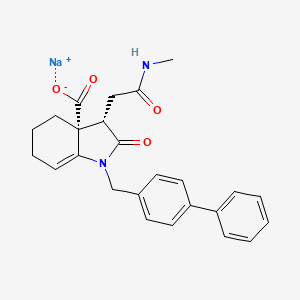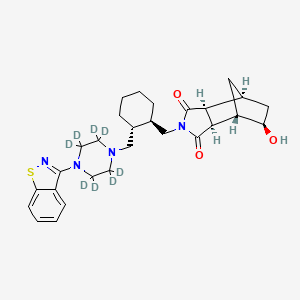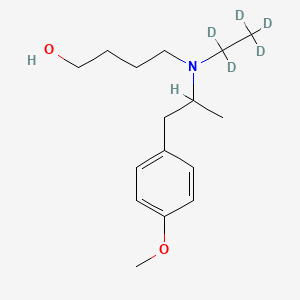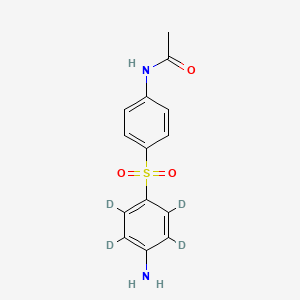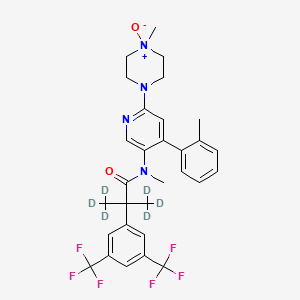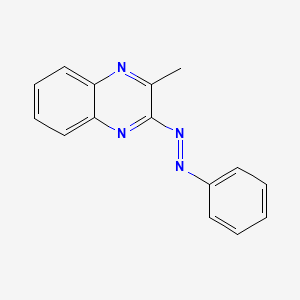
GSK-2401502
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Last updated: 9/25/2015).
Aplicaciones Científicas De Investigación
Molecular Cloning and Expression of Glycogen Synthase Kinase-3/Factor A :Glycogen synthase kinase-3 (GSK-3), closely related to GSK-2401502, is involved in the hormonal control of several regulatory proteins including glycogen synthase and the transcription factor c-jun. It plays a crucial role in cellular signal transduction, especially in the brain, with significant implications in various physiological and pathological processes (Woodgett, 1990).
Graph Signal Processing and Its Applications :Although not directly related to this compound, graph signal processing (GSP) is an area of research that can complement studies in pharmaceuticals and biomedical engineering by providing advanced methods for data analysis, which could be applied to understand the effects of compounds like this compound in biological systems (Ortega et al., 2017).
GSK-3 A Multi-Tasking Kinase
:GSK-3, a multifunctional kinase found in all eukaryotes, is a key regulator of numerous signaling pathways. It is involved in various cellular processes, from glycogen metabolism to cell cycle regulation and proliferation. Its regulatory mechanisms and potential involvement in diseases like Alzheimer's disease and diabetes make it a significant focus in biomedical research, which can be extrapolated to study compounds like this compound (Doble & Woodgett, 2003).
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors A Patent Update
:This study provides insights into the development of GSK-3 inhibitors, which can be relevant in understanding the applications of this compound. GSK-3 plays a role in numerous diseases, and its inhibitors have potential in treating conditions like diabetes and neurodegenerative diseases. Research in this area emphasizes the importance of selectivity and toxicity in developing effective inhibitors (Roca & Campillo, 2020).
GSK-3 Functional Insights from Cell Biology and Animal Models
:This research discusses the regulation of GSK-3 and its targets, using animal models to understand its functions in brain development and behavior. This is significant for studying the impact of compounds like this compound, as GSK-3’s roles in memory and neuronal fate determination are critical for neurological and psychiatric disorder therapies (Kaidanovich‐Beilin & Woodgett, 2011).
Targeting Glycogen Synthase Kinase-3 (GSK-3) in the Treatment of Type 2 Diabetes :This study highlights the potential of targeting GSK-3, which is closely related to this compound, in treating diabetes and insulin resistance. It underscores the enzyme's diverse regulatory roles and suggests that inhibition of GSK-3 could be a promising therapeutic strategy (Macaulay & Woodgett, 2008).
Propiedades
Fórmula molecular |
C23H27N3O2 |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
GSK2401502; GSK-2401502; GSK 2401502.; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



